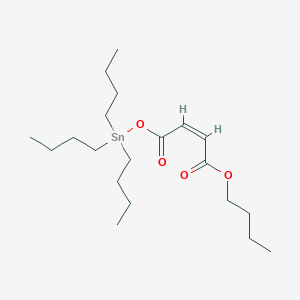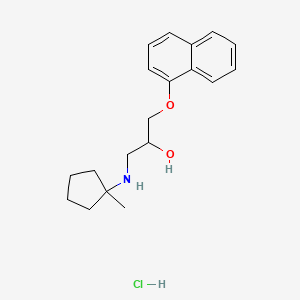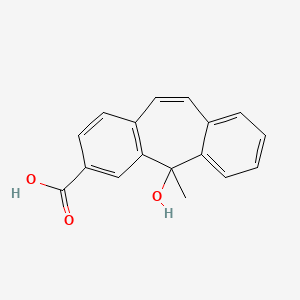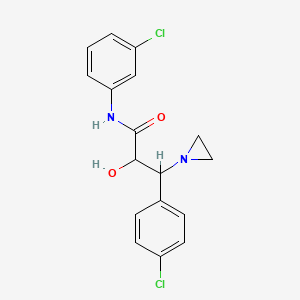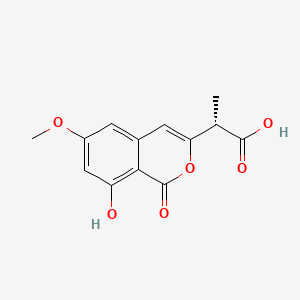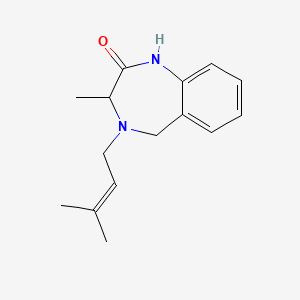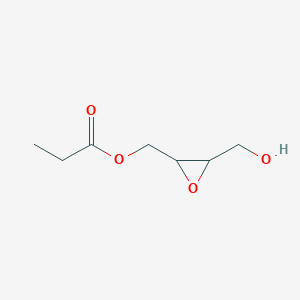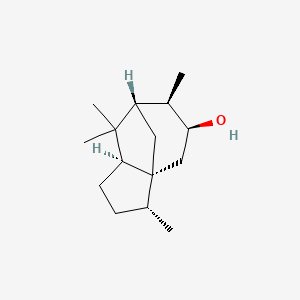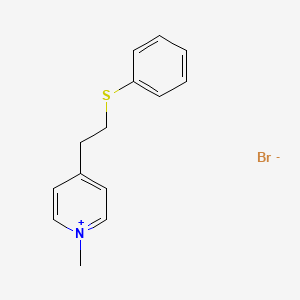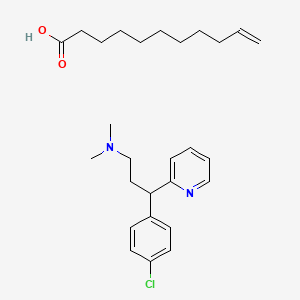
Chlorpheniramine 10-undecenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorpheniramine 10-undecenoate is a chemical compound derived from chlorpheniramine, a well-known antihistamine used to treat allergic reactions This compound combines the antihistamine properties of chlorpheniramine with the unique characteristics of 10-undecenoic acid, which is known for its antifungal properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorpheniramine 10-undecenoate typically involves the esterification of chlorpheniramine with 10-undecenoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and ensures consistent quality in large-scale production.
化学反应分析
Types of Reactions
Chlorpheniramine 10-undecenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chlorpheniramine 10-undecenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study esterification and substitution reactions.
Biology: The compound’s antifungal properties make it useful in studying fungal infections and developing antifungal treatments.
Medicine: Its antihistamine properties are explored for potential use in treating allergic reactions and other histamine-related conditions.
Industry: The compound is investigated for its potential use in developing antifungal coatings and preservatives.
作用机制
The mechanism of action of chlorpheniramine 10-undecenoate involves its interaction with histamine H1 receptors. By binding to these receptors, the compound blocks the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The 10-undecenoic acid component contributes to its antifungal activity by disrupting the cell membrane of fungi, leading to cell death.
相似化合物的比较
Similar Compounds
Chlorpheniramine: A widely used antihistamine with similar histamine-blocking properties.
10-Undecenoic Acid: Known for its antifungal properties, used in various antifungal treatments.
Cetirizine: Another antihistamine with similar uses but different chemical structure.
Diphenhydramine: An antihistamine with sedative properties, often used in sleep aids.
Uniqueness
Chlorpheniramine 10-undecenoate is unique due to its combined antihistamine and antifungal properties
属性
CAS 编号 |
60374-13-2 |
|---|---|
分子式 |
C27H39ClN2O2 |
分子量 |
459.1 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;undec-10-enoic acid |
InChI |
InChI=1S/C16H19ClN2.C11H20O2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-2-3-4-5-6-7-8-9-10-11(12)13/h3-9,11,15H,10,12H2,1-2H3;2H,1,3-10H2,(H,12,13) |
InChI 键 |
KYWLQXIDNUQVQY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C=CCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


